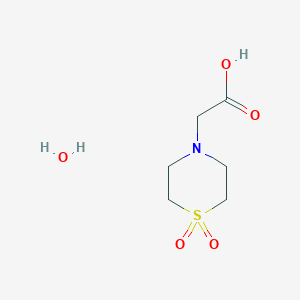

2-(1,1-Dioxidothiomorpholino)acetic acid hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,1-Dioxidothiomorpholino)acetic acid hydrate is a chemical compound with the molecular formula C6H13NO5S and a molecular weight of 211.24 g/mol . This compound is known for its unique structural features, which include a thiomorpholine ring with a dioxido substituent and an acetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate typically involves the reaction of thiomorpholine with acetic acid under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the dioxido group into the thiomorpholine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate bulk manufacturing, ensuring consistent quality and supply of the compound for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(1,1-Dioxidothiomorpholino)acetic acid hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the dioxido group, potentially converting it to other functional groups.

Substitution: The acetic acid moiety can undergo substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antioxidant Properties : Research indicates that compounds with thiomorpholine structures exhibit significant antioxidant activity. This property is crucial in developing therapeutics aimed at combating oxidative stress-related diseases, such as neurodegenerative disorders and cancer .

- Anti-inflammatory Activity : Studies have shown that derivatives of thiomorpholine can inhibit inflammatory pathways, making them potential candidates for anti-inflammatory drugs. The ability to modulate inflammatory responses is particularly relevant in conditions like arthritis and chronic inflammatory diseases .

- Drug Delivery Systems : The solubility and stability of this compound make it suitable for incorporation into drug delivery systems. Its hydrophilic nature allows for effective encapsulation in liposomes or nanoparticles, enhancing the bioavailability of poorly soluble drugs .

Biochemistry

- Enzyme Inhibition : The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to fatty acid metabolism, influencing lipid profiles in biological systems .

- Cellular Studies : In vitro studies have demonstrated that this compound can affect cell signaling pathways, particularly those linked to apoptosis and cell proliferation. This makes it a valuable tool for understanding cellular mechanisms in cancer research .

Materials Science

- Polymer Chemistry : The unique chemical structure allows for the modification of polymers to enhance their properties. For example, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it useful in the development of advanced materials .

- Coatings and Adhesives : Due to its chemical reactivity, this compound can be utilized in formulating coatings and adhesives that require specific bonding characteristics or resistance to environmental factors .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal demonstrated the antioxidant potential of this compound through various assays measuring free radical scavenging activity. The results indicated a significant reduction in oxidative damage in cellular models treated with the compound compared to controls.

Case Study 2: Drug Delivery Application

In a recent investigation, researchers developed a nanoparticle formulation using this compound as a stabilizing agent for delivering chemotherapeutic agents. The study reported improved therapeutic efficacy and reduced side effects in animal models compared to conventional delivery methods.

Mecanismo De Acción

The mechanism of action of 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate involves its interaction with specific molecular targets and pathways. The dioxido group and thiomorpholine ring are believed to play key roles in its biological activities. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Thiomorpholine: A related compound without the dioxido group.

Morpholine: Similar structure but lacks the sulfur atom.

Piperazine: Contains a similar ring structure but with different functional groups.

Uniqueness

2-(1,1-Dioxidothiomorpholino)acetic acid hydrate is unique due to the presence of both the dioxido group and the thiomorpholine ring. This combination imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .

Actividad Biológica

Chemical Structure and Properties

2-(1,1-Dioxidothiomorpholino)acetic acid hydrate is a compound characterized by its unique thiomorpholine structure. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It has been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The exact mechanisms through which it exerts these effects involve modulation of enzyme activity and receptor interactions, which are essential for various cellular processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound shows significant activity against a range of bacterial strains. For instance, it has been tested against both Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their antibiotic resistance. The compound's minimum inhibitory concentrations (MIC) were found to be effective in inhibiting the growth of these pathogens, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Acinetobacter baumannii | 8 |

| Pseudomonas aeruginosa | 16 |

Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. The inhibition of these cytokines suggests a potential role in managing inflammatory diseases.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In cell line studies, it exhibited cytotoxicity against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

-

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against multidrug-resistant strains. The results showed a notable reduction in bacterial viability, supporting its use as a lead compound for further development. -

Inflammation Model

In a murine model of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers compared to controls. This study highlights its potential application in treating conditions like arthritis or other inflammatory disorders. -

Cancer Cell Line Assessments

A series of experiments conducted on various cancer cell lines demonstrated that this compound could significantly reduce cell proliferation rates. Flow cytometry analyses confirmed that the compound induces apoptosis in treated cells.

Propiedades

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)acetic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S.H2O/c8-6(9)5-7-1-3-12(10,11)4-2-7;/h1-5H2,(H,8,9);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPMGQHLUYMNMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.